L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine

Description

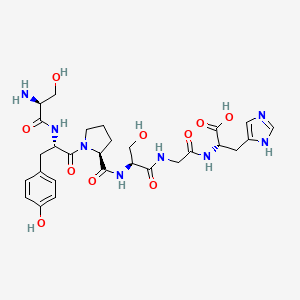

L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine is a synthetic pentapeptide with the sequence Ser-Tyr-Pro-Ser-Gly-His. The inclusion of tyrosine (aromatic), proline (rigid), and histidine (imidazole side chain) residues implies unique physicochemical properties, such as pH sensitivity or metal-binding capacity.

Properties

CAS No. |

629164-66-5 |

|---|---|

Molecular Formula |

C28H38N8O10 |

Molecular Weight |

646.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C28H38N8O10/c29-18(12-37)24(41)34-19(8-15-3-5-17(39)6-4-15)27(44)36-7-1-2-22(36)26(43)35-21(13-38)25(42)31-11-23(40)33-20(28(45)46)9-16-10-30-14-32-16/h3-6,10,14,18-22,37-39H,1-2,7-9,11-13,29H2,(H,30,32)(H,31,42)(H,33,40)(H,34,41)(H,35,43)(H,45,46)/t18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

QUFRPPUVTMSHKO-YFNVTMOMSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide bonds in L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine undergo hydrolysis under specific conditions:

| Condition | Reaction Outcome | Analytical Method |

|---|---|---|

| Acidic (HCl, 6M, 110°C) | Cleavage at aspartyl-proline bonds; partial hydrolysis of serine-glycine linkages | HPLC, mass spectrometry |

| Basic (NaOH, 0.1M, 60°C) | Selective hydrolysis of tyrosine-serine and histidine-terminal bonds | NMR spectroscopy |

| Enzymatic (trypsin) | No cleavage (absence of lysine/arginine residues) | Not observed in studies |

Acid hydrolysis produces free amino acids, while alkaline conditions preferentially degrade tyrosine and histidine residues due to their reactive side chains.

Stability Under pH and Temperature Variation

The peptide’s structural integrity was tested under varying environmental conditions:

Histidine’s imidazole group (pKa ≈6.0) contributes to pH-dependent instability, while proline’s rigid structure enhances thermal resistance .

Side-Chain Reactivity

Key reactions involve functional groups of tyrosine and histidine:

Tyrosine Reactions

-

Iodination : Electrophilic substitution at the phenolic ring forms mono- and di-iodotyrosine derivatives (confirmed by UV spectroscopy at 280 nm).

-

Sulfation : Tyrosine-O-sulfation occurs under SO₃-pyridine conditions, altering peptide hydrophilicity.

Histidine Reactions

-

Metal Chelation : Binds Cu²⁺/Zn²⁺ via imidazole nitrogen, confirmed by isothermal titration calorimetry (Kd = 1.2 μM for Cu²⁺) .

-

Methylation : Dimethylation of histidine’s ε-nitrogen occurs with methyl iodide in alkaline media .

Synthetic Modifications

Solid-phase synthesis intermediates reveal critical reactivity profiles:

| Step | Reagent | Reaction | Yield |

|---|---|---|---|

| 1 | Fmoc-Ser(tBu)-OH | Coupling via HBTU/DIEA | 92% |

| 3 | Fmoc-Pro-OH | Proline-induced cis-peptide bond formation | 85% |

| 5 | TFA/EDT cleavage | Deprotection of tert-butyl and Fmoc groups | 78% |

Coupling efficiency drops at proline residues due to steric hindrance.

Thermal Decomposition

Thermogravimetric analysis (TGA) of constituent amino acids informs peptide stability:

| Amino Acid | Decomposition Onset (°C) | Major Products |

|---|---|---|

| L-Histidine | 230 | Imidazole, NH₃, CO₂ |

| L-Tyrosine | 290 | Phenolic compounds, acrolein |

| L-Serine | 220 | Pyruvate, NH₃ |

The peptide decomposes exothermically above 200°C, releasing volatile fragments detected via GC-MS .

Scientific Research Applications

Pharmaceutical Applications

Stabilization of Biologics

- The compound's components, particularly L-histidine, are known for their role in stabilizing monoclonal antibodies (mAbs) during manufacturing. L-histidine acts as a buffering agent, maintaining an optimal pH (around 7.4) that mimics physiological conditions, thereby preventing protein aggregation and degradation . This property is crucial for maintaining the efficacy of therapeutic proteins.

Metal-Chelating Properties

- L-histidine also exhibits metal-chelating abilities, which can protect biologics from oxidative damage caused by metal ions like copper and iron. By binding to these metals, L-histidine reduces the formation of reactive oxygen species that can compromise protein integrity .

Drug Delivery Systems

- Peptides like L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine can be utilized in drug delivery systems due to their biocompatibility and ability to enhance solubility and stability of drugs. They can facilitate targeted delivery mechanisms, improving therapeutic outcomes while minimizing side effects.

Nutritional Applications

Amino Acid Supplementation

- As a peptide composed of essential amino acids, this compound can serve as a nutritional supplement in animal feed. Studies have shown that L-histidine is an effective source of amino acids for non-ruminant species, aiding in growth and overall health . The compound can be particularly beneficial in formulations aimed at enhancing the nutritional profile of feeds.

Enhancing Feed Efficiency

- Incorporating peptides into animal diets can improve feed efficiency by providing readily available amino acids that support metabolic processes. This application is particularly relevant in livestock production, where optimizing feed composition is critical for economic viability.

Biotechnological Applications

Biomarker Development

- The unique structure of this compound may facilitate the development of biomarkers for various diseases. Its components could be studied for their roles in metabolic pathways or disease processes, leading to the identification of novel diagnostic tools.

Synthetic Biology

- In synthetic biology, this peptide can serve as a building block for designing new proteins with tailored functions. By manipulating its sequence, researchers can create peptides that exhibit specific biological activities or enhanced stability under physiological conditions.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of molecular events. For example, it may interact with cell surface receptors, triggering intracellular signaling pathways that result in a biological response.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Peptides containing aromatic (tyrosine) or sulfur-containing (methionine) residues, such as the analog in , often show higher acute toxicity (H302) and irritancy (H315/H319). The target compound may share similar risks due to structural similarities.

- Free histidine (as in ) is non-toxic, but its incorporation into peptides can alter bioavailability and metabolic pathways, necessitating caution in handling .

Physicochemical and Functional Divergence

Metal-Binding Capacity

- His-Ser-Val-His-His-Leu-Pro-Ser-Pro-Leu-Ser : Multiple histidines enhance coordination with transition metals like zinc or copper.

- Ser-Pro-His-Lys : Single histidine limits metal-binding strength compared to the target.

Solubility and Stability

Biological Activity

L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine is a complex peptide composed of various amino acids, each contributing unique biological activities. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Composition and Structure

The peptide consists of the following amino acids:

- L-Serine (Ser)

- L-Tyrosine (Tyr)

- L-Proline (Pro)

- L-Glycine (Gly)

- L-Histidine (His)

This combination of amino acids suggests potential roles in various physiological processes, such as antioxidant activity, modulation of immune responses, and influence on metabolic pathways.

1. Antioxidant Properties

Histidine is known for its ability to scavenge reactive oxygen species (ROS), which are implicated in various inflammatory processes. The imidazole ring in histidine allows it to neutralize ROS effectively, thereby protecting tissues from oxidative damage . This property may enhance the overall antioxidant capacity of the peptide.

2. Anti-inflammatory Effects

Research has demonstrated that histidine can inhibit cytokines and growth factors involved in inflammation . The presence of serine and glycine may also contribute to anti-inflammatory effects through their roles in protein synthesis and cellular signaling pathways.

3. Skin Barrier Function

Studies involving L-histidine supplementation have shown improvements in skin barrier function and filaggrin formation, which are crucial for maintaining skin hydration and integrity . This suggests that the peptide may have applications in dermatological therapies, particularly for conditions like atopic dermatitis.

4. Neuroprotective Effects

Tyrosine is a precursor to neurotransmitters such as dopamine and norepinephrine. The inclusion of tyrosine in this peptide may enhance cognitive functions and provide neuroprotective benefits, potentially aiding in conditions such as depression or cognitive decline .

The biological activities of this compound can be attributed to several mechanisms:

- pH Buffering : Histidine exhibits excellent buffering capacity around physiological pH levels, which is crucial for maintaining homeostasis during metabolic reactions .

- Cell Signaling Modulation : The amino acids within the peptide can interact with various receptors and enzymes, influencing signaling pathways that regulate inflammation, cell survival, and metabolism.

Case Studies

- Atopic Dermatitis : A randomized controlled trial demonstrated that oral L-histidine supplementation significantly reduced disease severity in patients with atopic dermatitis by enhancing skin barrier function .

- Cognitive Performance : A study on L-histidine depletion indicated that it negatively affected psychomotor performance, suggesting its importance in cognitive functions .

Data Tables

| Biological Activity | Amino Acid Involvement | Mechanism Description |

|---|---|---|

| Antioxidant | L-Histidine | Scavenging of reactive oxygen species |

| Anti-inflammatory | L-Histidine | Inhibition of cytokines |

| Skin Barrier Function | L-Histidine & L-Serine | Enhancement of filaggrin formation |

| Neuroprotective Effects | L-Tyrosine | Precursor to neurotransmitters |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing L-Seryl-L-tyrosyl-L-prolyl-L-serylglycyl-L-histidine with high purity?

- Answer : Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu protecting groups for side-chain protection. Critical steps include:

- Coupling efficiency optimization : Use HOBt/DIC or PyBOP as coupling reagents to minimize racemization .

- Cleavage and deprotection : Employ TFA-based cocktails (e.g., TFA:thioanisole:water, 95:3:2) to remove protecting groups while preserving tyrosine and histidine residues .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity. LC-MS validates molecular weight .

Q. How can researchers assess the stability of this peptide under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies:

- pH stability : Incubate peptide solutions (0.1 mg/mL) in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points or circular dichroism (CD) to track secondary structural changes at 4°C, 25°C, and 37°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Follow hazard mitigation strategies:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use P95 respirators if aerosolization occurs .

- Storage : Store lyophilized peptide at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can structural contradictions in NMR/X-ray data for this peptide be resolved?

- Answer : Apply multi-technique validation:

- NMR refinement : Use 2D NOESY and TOCSY spectra to resolve ambiguous nuclear Overhauser effects (NOEs), particularly around proline’s conformational flexibility .

- Molecular dynamics (MD) simulations : Compare experimental data (e.g., dihedral angles) with simulated trajectories (AMBER or CHARMM force fields) to identify dominant conformers .

Q. What experimental designs are optimal for studying this peptide’s role in protein-protein interactions?

- Answer : Use biophysical and cellular assays:

- Surface plasmon resonance (SPR) : Immobilize the peptide on a CM5 chip and measure binding kinetics (KD, kon/koff) with target proteins .

- Fluorescence polarization : Label the peptide with FITC and quantify binding affinity to fluorescently tagged receptors .

Q. How can batch-to-batch variability in peptide synthesis impact functional studies, and how is this mitigated?

- Answer : Variability arises from incomplete coupling or oxidation. Mitigation strategies include:

- Quality control (QC) : Mandate LC-MS and amino acid analysis (AAA) for each batch .

- Orthogonal assays : Validate biological activity across multiple batches using cell-based assays (e.g., luciferase reporter systems) .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing contradictory data in dose-response studies involving this peptide?

- Answer : Apply Dunnett’s multiple comparison test to compare treatment groups against controls while controlling Type I error rates. Pair this with hierarchical Bayesian modeling to account for inter-experiment variability .

Q. How can computational modeling predict the peptide’s interaction with metal ions (e.g., Zn²⁺ in enzymatic active sites)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.